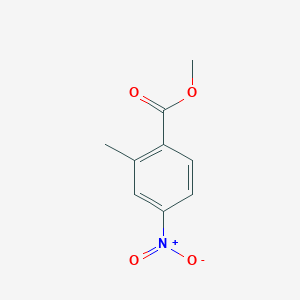

Methyl 2-Methyl-4-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methyl-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6-5-7(10(12)13)3-4-8(6)9(11)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHCLPDHYBSSHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568026 | |

| Record name | Methyl 2-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62621-09-4 | |

| Record name | Methyl 2-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-methyl-4-nitrobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFH9F997GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-Methyl-4-nitrobenzoate (CAS No. 62621-09-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-Methyl-4-nitrobenzoate, identified by the CAS number 62621-09-4 , is a pivotal chemical intermediate in the landscape of pharmaceutical and organic synthesis.[1] Its strategic functionalization, featuring a methyl ester, a methyl group, and a nitro group on the benzene ring, renders it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed exposition of its synthesis, and an exploration of its applications, particularly in the realm of drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development. These properties dictate its behavior in various chemical transformations and are crucial for process optimization and safety.

| Property | Value | Source |

| CAS Number | 62621-09-4 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Methyl-4-nitrobenzoic acid methyl ester, Methyl 4-nitro-o-toluate, 4-Nitro-o-toluic acid methyl ester | |

| Appearance | Pale yellow or off-white powder | |

| Melting Point | 74 - 78 °C | |

| Solubility | Soluble in methanol and other common organic solvents. | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the selective oxidation of 4-nitro-o-xylene to its corresponding carboxylic acid, followed by Fischer esterification. This pathway is favored for its efficiency and the availability of the starting materials.

Part 1: Synthesis of 2-Methyl-4-nitrobenzoic Acid

The initial and critical step is the oxidation of one of the methyl groups of 4-nitro-o-xylene. The nitro group's electron-withdrawing nature makes this oxidation challenging, necessitating specific reaction conditions to achieve high yield and selectivity.[3]

This protocol is based on an environmentally conscious approach using dilute nitric acid as the oxidant, enhanced by a free radical initiator and a phase transfer catalyst to improve reaction efficiency.[3]

Materials:

-

4-Nitro-o-xylene

-

Dilute Nitric Acid

-

Free Radical Initiator (e.g., N-Hydroxyphthalimide - NHPI)

-

Phase Transfer Catalyst (e.g., a quaternary ammonium salt)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-nitro-o-xylene, the free radical initiator, and the phase transfer catalyst.

-

Slowly add dilute nitric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Perform a liquid-liquid extraction using ethyl acetate.

-

Combine the organic phases and wash with water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield crude 2-Methyl-4-nitrobenzoic acid.

-

Purify the crude product by recrystallization to obtain the final product.

The causality behind using a phase transfer catalyst is to facilitate the interaction between the aqueous nitric acid and the organic substrate, thereby increasing the reaction rate. The free radical initiator helps to initiate the oxidation of the methyl group under milder conditions than traditional strong oxidants.

Part 2: Esterification of 2-Methyl-4-nitrobenzoic Acid

The final step is the conversion of the synthesized carboxylic acid to its methyl ester via Fischer esterification. This acid-catalyzed reaction with an excess of methanol is a classic and reliable method.

Materials:

-

2-Methyl-4-nitrobenzoic Acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (catalyst)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolve 2-Methyl-4-nitrobenzoic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

-

After cooling, neutralize the excess acid by carefully adding saturated sodium bicarbonate solution.

-

Reduce the volume of methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

Recrystallize the crude product from a suitable solvent system to obtain the pure ester.

The use of excess methanol not only acts as the solvent but also drives the equilibrium of the reaction towards the formation of the ester product, in accordance with Le Chatelier's principle.

Applications in Drug Development

This compound is a valuable precursor in the synthesis of various pharmacologically active molecules. Its utility stems from the reactive handles it possesses – the ester can be hydrolyzed or converted to an amide, and the nitro group can be reduced to an amine, which then opens up a plethora of synthetic possibilities.

Intermediate in the Synthesis of Tolvaptan

A significant application of the precursor, 2-Methyl-4-nitrobenzoic acid, is in the synthesis of Tolvaptan.[2] Tolvaptan is a selective vasopressin V2-receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with conditions like congestive heart failure and cirrhosis.[2] The synthesis of Tolvaptan relies on the availability of high-purity 2-Methyl-4-nitrobenzoic acid.[2]

Precursor for Kinase Inhibitors

The structural motif of this compound is found in the precursors to various kinase inhibitors. For instance, its derivatives are utilized in the synthesis of amino-1H-pyrazole amide compounds, which have been investigated as potent Raf kinase inhibitors for the treatment of melanoma.[2] The reduction of the nitro group to an amine is a key step in these synthetic pathways, allowing for the subsequent formation of amide bonds or the construction of heterocyclic rings.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors. It is advised to consult the Safety Data Sheet (SDS) for detailed information. General good laboratory practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS No. 62621-09-4) is a chemical intermediate of significant value to the scientific community, particularly those in pharmaceutical research and drug development. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. The versatility of its functional groups allows for its incorporation into a wide array of complex molecules, making it a key building block in the quest for novel therapeutics.

References

- The Synthesis and Industrial Significance of 2-Methyl-4-nitrobenzoic Acid. (2026).

- 2-Methyl-4-nitrobenzoic acid synthesis - ChemicalBook.

- The Crucial Role of 2-Methyl-4-nitrobenzoic Acid in Pharmaceutical Synthesis.

-

Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. Available at: [Link]

- A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents.

-

Synthesis method of 2-methyl-4-nitrobenzoic acid | Semantic Scholar. (2013). Available at: [Link]

-

Methyl 4-nitrobenzoate | C8H7NO4 | CID 12083 - PubChem. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

Exploring 2-Methyl-4-Nitrobenzoic Acid: Properties and Applications. Available at: [Link]

- Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents.

-

m-NITROBENZOIC ACID - Organic Syntheses Procedure. Available at: [Link]

-

Methyl 2-Nitrobenzoate: Synthesis, Properties, and Applications as a Chemical Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Nitration of methyl benzoate | Resource - RSC Education. Available at: [Link]

-

This compound | C9H9NO4 | CID 15088700 - PubChem. Available at: [Link]

- Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid - Google Patents.

-

Making mostly m-nitrobenzoic acid - YouTube. (2021). Available at: [Link]

Sources

Methyl 2-Methyl-4-nitrobenzoate chemical properties

An In-Depth Technical Guide to Methyl 2-Methyl-4-nitrobenzoate: Properties, Synthesis, and Applications

Introduction

This compound is a nitro-substituted aromatic ester that serves as a versatile and crucial building block in modern organic synthesis.[1] Its unique molecular architecture, featuring an ester, a methyl group, and a nitro group on a benzene ring, makes it a valuable intermediate in the synthesis of a wide array of complex molecules. This guide offers a comprehensive overview of its chemical properties, spectroscopic profile, synthesis methodologies, and key applications, providing researchers, scientists, and drug development professionals with a detailed resource for leveraging this compound in their work. Its applications span from the development of pharmaceuticals and agrochemicals to the formulation of advanced polymers and dyes.[1][2]

Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its application and handling. The presence of the electron-withdrawing nitro group and the ester functionality significantly influences its reactivity and physical state.

| Property | Value | Reference |

| CAS Number | 62621-09-4 | [1][3] |

| Molecular Formula | C₉H₉NO₄ | [1][3] |

| Molecular Weight | 195.17 g/mol | [1][3] |

| Appearance | Pale yellow to off-white crystalline powder | [1][2] |

| Melting Point | 74 - 78 °C | [1] |

| Boiling Point | Approximately 315 °C (estimated) | [2] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and dichloromethane. | [2] |

| Purity (Commercial) | ≥ 98% (HPLC) | [1] |

Synonyms: The compound is also known as 2-Methyl-4-nitro-benzoic acid methyl ester, Methyl 4-Nitro-o-toluate, and 4-Nitro-o-toluic Acid Methyl Ester.[3]

Spectroscopic Profile

Spectroscopic analysis is critical for the identification and quality control of this compound. The following data provides a reference for its structural confirmation.

¹H NMR Spectroscopy The proton NMR spectrum provides distinct signals for the aromatic protons and the two methyl groups.

| Chemical Shift (δ) | Multiplicity | Assignment | Reference |

| 7.95 ppm | Multiplet (m) | 3H, Aromatic protons | [4] |

| 3.86 ppm | Singlet (s) | 3H, Ester methyl group (-OCH₃) | [4] |

| 2.59 ppm | Singlet (s) | 3H, Ring methyl group (-CH₃) | [4] |

| Spectrum acquired in CDCl₃ at 300 MHz. |

Infrared (IR) Spectroscopy While a specific spectrum for this exact compound is not readily available, characteristic absorption peaks can be predicted based on its functional groups and comparison to similar molecules like methyl-3-nitrobenzoate.[5]

-

~1720-1730 cm⁻¹: Strong C=O stretch from the ester group.

-

~1530 cm⁻¹ and ~1350 cm⁻¹: Strong asymmetric and symmetric N-O stretches from the nitro group.

-

~1250 cm⁻¹: C-O stretch from the ester linkage.

-

~1600 cm⁻¹ and ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Mass Spectrometry In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight (195.17 m/z). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the nitro group (-NO₂). GC-MS data for this compound has been documented.[3]

Synthesis and Manufacturing

The primary route for synthesizing this compound is through the esterification of its corresponding carboxylic acid, 2-Methyl-4-nitrobenzoic acid.[4] This precursor is itself synthesized via the oxidation of 4-nitro-o-xylene.[6]

Caption: Synthesis workflow for this compound.

Experimental Protocol: Esterification of 2-Methyl-4-nitrobenzoic Acid

This protocol is based on established laboratory procedures for Fischer esterification.[4]

-

Reaction Setup: To a solution of 2-methyl-4-nitrobenzoic acid (16.5 mmol) in methanol, slowly add thionyl chloride (SOCl₂) dropwise at 0 °C.

-

Heating: Stir the reaction mixture continuously at 70 °C for 18 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, remove the solvent by evaporation under reduced pressure.

-

Extraction: Dilute the residue with diethyl ether. Wash the ether phase sequentially with water and a 1N NaOH solution to remove any unreacted acid.

-

Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the final product, this compound.[4]

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its three functional groups, making it a versatile intermediate.

Caption: Key reaction pathways for this compound.

-

Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] The parent acid, 2-methyl-4-nitrobenzoic acid, is used to synthesize the V2 receptor antagonist Tolvaptan.[6] Furthermore, this compound has been identified as an impurity in the synthesis of Lenalidomide, an immunomodulatory drug.[3] The reduction of the nitro group to an amine is a common transformation, yielding a valuable bifunctional molecule for drug discovery.

-

Agrochemicals: It serves as a precursor in the development of effective herbicides and pesticides, contributing to improved crop yields.[1]

-

Polymer Chemistry: The compound can be used as a modifier in polymer formulations, where it enhances properties such as thermal stability and mechanical strength in materials used for coatings and packaging.[1]

-

Analytical Chemistry: Due to its stability and well-defined properties, it is utilized as a standard in chromatographic techniques for the accurate analysis of compounds in environmental and food safety testing.[1]

-

Dyes and Pigments: It is a valuable building block in the production of nitro-substituted aromatic compounds, which are essential for creating a variety of dyes and specialty chemicals.[1]

Safety, Handling, and Storage

Proper handling and storage are essential to ensure safety when working with this compound. The compound may cause irritation to the eyes, skin, and respiratory system.[2]

Handling and Personal Protective Equipment (PPE):

-

Always handle the compound in a well-ventilated area or a chemical fume hood.[2]

-

Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[2]

-

Avoid generating dust. Use non-sparking tools and minimize accumulation.[7][8]

-

Wash hands thoroughly after handling.[8]

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[7]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[7]

-

Eye Contact: Rinse eyes with pure water for at least 15 minutes.[7]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Recommended storage temperature is between 0 - 8 °C.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

This compound is a chemical intermediate of significant value in both academic research and industrial applications. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for synthetic chemists. From the creation of life-saving pharmaceuticals to the development of advanced materials, its role as a foundational building block is firmly established. Adherence to proper safety protocols is paramount to harnessing its full potential in a safe and effective manner.

References

- 2-Methyl-4-nitro-benzoic acid methyl ester - Chem-Impex. [URL: https://www.chemimpex.com/products/2-methyl-4-nitro-benzoic-acid-methyl-ester/09511]

- Chemical Safety Data Sheet MSDS / SDS - METHYL 2-NITROBENZOATE - ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDS.aspx?cbnumber=CB7711754]

- Methyl 4-Nitro-2-Methylbenzoate - ChemBK. [URL: https://www.chembk.

- This compound | C9H9NO4 | CID 15088700 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15088700]

- 2-Methyl-4-nitrobenzoic acid - Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR59451_msds.pdf]

- 2-Methyl-4-nitrobenzoic acid synthesis - ChemicalBook. [URL: https://www.chemicalbook.

- This compound | 62621-09-4 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02598380.htm]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/155969]

- This compound(62621-09-4) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/Spectrum_62621-09-4_1HNMR.htm]

- This compound | 62621-09-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/M2545]

- CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents. [URL: https://patents.google.

- Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+% - Cole-Parmer. [URL: https://www.coleparmer.com/msds/AC16845_msds.pdf]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds/AC457810050]

- Methyl 4-acetyl-2-nitrobenzoate | C10H9NO5 | CID 59164457 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/59164457]

- Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0372]

- CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents. [URL: https://patents.google.

- How to interpret the IR, HNMR and carbon NMR of methyl nitro benzoate.? - Chegg. [URL: https://www.chegg.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C9H9NO4 | CID 15088700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 62621-09-4 [chemicalbook.com]

- 5. homework.study.com [homework.study.com]

- 6. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

Introduction: Unveiling a Versatile Synthetic Building Block

An In-Depth Technical Guide to the Molecular Structure and Applications of Methyl 2-Methyl-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This compound is a strategically functionalized aromatic compound that serves as a pivotal intermediate in a multitude of synthetic applications. While its name might seem complex, its structure is a testament to the deliberate placement of functional groups that offer a rich platform for chemical transformations. This guide provides a comprehensive technical overview of its molecular architecture, physicochemical properties, synthesis, and critical applications, particularly within the pharmaceutical and materials science sectors. As Senior Application Scientists, we understand that a deep comprehension of a molecule's character—from its electronic properties to its reactivity—is paramount to its effective utilization in complex synthetic programs. This document is structured to deliver not just data, but also the causal insights behind the experimental methodologies and applications discussed.

Core Molecular Profile and Physicochemical Characteristics

At its core, this compound is a derivative of benzoic acid, featuring a methyl ester, a methyl group, and a nitro group attached to the benzene ring. The specific arrangement of these substituents dictates its reactivity and physical properties.

IUPAC Name: this compound[1] CAS Number: 62621-09-4[1][2] Molecular Formula: C₉H₉NO₄[1][2] Molecular Weight: 195.17 g/mol [1][2]

The spatial relationship of the substituents is critical. The methyl group at position 2 (ortho to the ester) and the nitro group at position 4 (para to the ester) create a unique electronic and steric environment. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The methyl ester and the ortho-methyl group provide steric hindrance and additional electronic influence.

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Pale yellow or off-white to dark yellow crystal or crystalline powder. | [2][3] |

| Melting Point | 74 - 82 °C | [2][3] |

| Boiling Point | ~315 °C | [3] |

| Solubility | Soluble in organic solvents like ethanol, ether, and dichloromethane. | [3] |

| Purity | ≥ 98% (HPLC) |[2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid, 2-Methyl-4-nitrobenzoic acid. This approach is favored for its high efficiency and selectivity.

Causality in Experimental Design

The choice of an acid catalyst is central to the esterification process. While strong mineral acids like H₂SO₄ can be used, thionyl chloride (SOCl₂) in methanol offers a particularly effective and irreversible pathway. SOCl₂ reacts with methanol to form methyl chlorosulfite, which then reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This intermediate readily reacts with methanol to yield the final ester product and gaseous byproducts (SO₂ and HCl), driving the reaction to completion according to Le Châtelier's principle. The reaction is typically performed at an elevated temperature to ensure a sufficient reaction rate.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

The following protocol is a self-validating system for the synthesis of this compound.

-

Reaction Setup: To a solution of 2-methyl-4-nitrobenzoic acid (e.g., 3 g, 16.5 mmol) in methanol, slowly add thionyl chloride (SOCl₂) dropwise at room temperature in a well-ventilated fume hood.[4]

-

Heating: Stir the reaction mixture continuously at 70°C for approximately 18 hours.[4] Progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent by rotary evaporation.[4]

-

Extraction: Dilute the residue with a suitable organic solvent like diethyl ether. Wash the organic phase sequentially with water and a 1N NaOH solution to remove any unreacted acid and catalyst residues.[4]

-

Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the final product, typically as a dark yellow solid.[4] The quantitative yield suggests a highly efficient conversion.[4]

Spectroscopic Elucidation

Structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's framework.

Table 2: Key Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR (CDCl₃, 300 MHz) | δ ~7.95 (m, 3H, Ar-H), δ ~3.86 (s, 3H, OCH₃), δ ~2.59 (s, 3H, Ar-CH₃)[4] |

| ¹³C NMR | Signals expected for: Carbonyl C (~165 ppm), Aromatic C's (4 signals, ~120-150 ppm), Methyl Ester C (~52 ppm), Ring Methyl C (~21 ppm)[5] |

| IR Spectroscopy | Strong C=O stretch (~1720 cm⁻¹), Asymmetric & Symmetric NO₂ stretches (~1530 cm⁻¹ and ~1350 cm⁻¹), C-O stretch (~1250 cm⁻¹)[6] |

| Mass Spectrometry | Molecular Ion (M⁺) peak at m/z = 195 |

The ¹H NMR spectrum is particularly informative. The three aromatic protons will appear as a complex multiplet due to their distinct chemical environments. The methyl ester protons will be a sharp singlet around 3.86 ppm, and the aromatic methyl protons will also be a singlet, slightly upfield around 2.59 ppm.[4]

Applications in Drug Discovery and Organic Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but is a highly valued intermediate. Its utility stems from the reactivity of the nitro and ester groups.

-

Pharmaceutical Development: The compound serves as a crucial building block in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[2] The precursor, 2-Methyl-4-nitrobenzoic acid, is a key intermediate for Tolvaptan, a drug used to treat low blood sodium levels.[7]

-

Kinase Inhibitor Synthesis: The broader class of nitrobenzoic acids and their esters are instrumental in creating complex heterocyclic structures.[7][8] A common and powerful strategy involves the chemical reduction of the nitro group to an amine. This amine can then participate in cyclization reactions to form scaffolds for targeted therapies, such as Raf kinase inhibitors used in cancer research.[7][9]

-

Agrochemicals and Dyes: It is also used as a synthetic raw material for pesticides, dyes, and pigments.[2][3]

The transformation from a nitro-compound to an amino-compound is a cornerstone of its application in drug discovery, unlocking pathways to diverse and complex molecular architectures.

Caption: Role as an intermediate in developing complex pharmaceutical scaffolds.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Hazards: The compound may be irritating to the eyes, skin, and respiratory tract.[3] It is crucial to avoid inhalation of dust or vapors.[3]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[10] Operations should be conducted in a well-ventilated area or a chemical fume hood.[3]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[10]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Recommended storage is often at refrigerated temperatures (0 - 8 °C).[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3]

Conclusion

This compound is a compound of significant synthetic value. Its molecular structure, characterized by the ortho-methyl and para-nitro substitution pattern, provides a versatile platform for organic chemists. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as detailed in this guide, empowers researchers and drug development professionals to effectively leverage this key intermediate in the creation of novel pharmaceuticals, agrochemicals, and materials. Its role as a precursor to complex heterocyclic systems underscores its strategic importance in modern medicinal chemistry.

References

-

ChemBK. Methyl 4-Nitro-2-Methylbenzoate. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15088700, this compound. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Methyl-4-nitrobenzoic Acid in Pharmaceutical Synthesis. Available from: [Link]

- Google Patents. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.

-

Cole-Parmer. Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. Available from: [Link]

-

Bartleby. how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? Available from: [Link]

- Google Patents. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.

-

Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available from: [Link]

-

Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]

-

Quora. What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? Available from: [Link]

-

Autechaux. Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12083, Methyl 4-nitrobenzoate. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Synthesis Applications of 2-Methyl-4-nitrobenzoic Acid. Available from: [Link]

-

University of Missouri–St. Louis. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Semantic Scholar. Synthesis method of 2-methyl-4-nitrobenzoic acid. Available from: [Link]

-

Organic Syntheses. m-NITROBENZOIC ACID. Available from: [Link]

-

Chegg.com. Solved Write the mechanism of the reaction of methyl | Chegg.com. Available from: [Link]

- Google Patents. DE3335312C1 - Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid.

-

YouTube. Nitration of MethylBenzoate and Nitration of Bromobenzene. Available from: [Link]

Sources

- 1. This compound | C9H9NO4 | CID 15088700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 62621-09-4 [chemicalbook.com]

- 5. aiinmr.com [aiinmr.com]

- 6. homework.study.com [homework.study.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Methyl 2-Methyl-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-Methyl-4-nitrobenzoate is an organic compound with the chemical formula C₉H₉NO₄. As a substituted aromatic ester, its physicochemical properties are of significant interest in various fields of chemical research, including as an intermediate in organic synthesis and potentially in the development of novel pharmaceutical agents. An understanding of its physical characteristics is paramount for its effective handling, characterization, and application in a laboratory setting. This guide provides a comprehensive overview of the known physical properties of this compound, supported by experimental protocols for their determination, ensuring scientific integrity and practical utility for researchers.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values are essential for predicting the compound's behavior in different environments and for its purification and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₄ | [PubChem] |

| Molecular Weight | 195.17 g/mol | [PubChem] |

| Appearance | White to light yellow crystalline powder | [TCI Chemicals] |

| Melting Point | 74-78 °C | [TCI Chemicals] |

| Boiling Point | 314.24 °C (rough estimate) | [ChemBK][1] |

| Density | 1.4283 g/cm³ (rough estimate) | [ChemBK][1] |

| Solubility | Soluble in methanol, ethanol, ether, and chloroform; insoluble in water. | [ChemBK][1] |

| Storage | Store at 0-8 °C in a dry, sealed container. |

Spectroscopic Profile

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectroscopic signatures for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the electronic environment of hydrogen atoms within a molecule. For this compound, the expected signals are:

-

Aromatic Protons (3H): Signals appearing in the aromatic region (typically δ 7.0-8.5 ppm). The specific splitting pattern will depend on the coupling between the protons on the benzene ring.

-

Methyl Ester Protons (3H): A singlet peak corresponding to the methyl group of the ester functionality, typically in the range of δ 3.5-4.0 ppm.

-

Aromatic Methyl Protons (3H): A singlet peak for the methyl group attached to the benzene ring, generally found in the region of δ 2.3-2.7 ppm.

A reported ¹H NMR spectrum in CDCl₃ shows signals at δ 7.95 (m, 3H), 3.86 (s, 3H), and 2.59 (s, 3H).[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound include:

-

C=O Stretch (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹.

-

NO₂ Stretch (Nitro Group): Two strong absorption bands, an asymmetric stretch typically around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption in the range of 1100-1300 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions for aromatic C-H bonds appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and structural features. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 195. Key fragmentation patterns could involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 164, or the loss of the entire ester group (-COOCH₃) resulting in a fragment at m/z 136. Further fragmentation of the nitro group could also be observed. GC-MS data is available in patent literature.

Experimental Protocols for Physical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of key physical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range suggests a high degree of purity, while a broad and depressed range indicates the presence of impurities.

Principle: The temperature at which a solid transitions to a liquid is its melting point. This is observed by heating a small sample and recording the temperature range from the first appearance of liquid to the complete liquefaction of the solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Packing the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.

-

Compacting the Sample: Invert the capillary tube and gently tap the sealed end on a hard surface to compact the powder at the bottom. The packed sample should be approximately 2-3 mm in height.

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (around 70 °C).

-

Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Data Recording: Report the melting point as a range of these two temperatures.

Diagram of Melting Point Determination Workflow

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Testing

Understanding the solubility of a compound is essential for choosing appropriate solvents for reactions, extractions, and purification techniques like recrystallization.

Principle: "Like dissolves like" is the guiding principle for solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The solubility of this compound will be tested in a range of common laboratory solvents.

Apparatus:

-

Small test tubes

-

Test tube rack

-

Spatula

-

Graduated pipettes or cylinders

-

Vortex mixer (optional)

Procedure:

-

Solvent Selection: Prepare test tubes containing approximately 1 mL of each of the following solvents: water, methanol, ethanol, diethyl ether, and chloroform.

-

Sample Addition: To each test tube, add a small, accurately weighed amount (e.g., 10 mg) of this compound.

-

Mixing: Vigorously shake or vortex each test tube for 30-60 seconds to facilitate dissolution.

-

Observation: Observe each test tube to determine if the solid has completely dissolved.

-

Classification: Classify the solubility as:

-

Soluble: The entire solid dissolves.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Data Recording: Record the solubility of this compound in each solvent.

Diagram of Solubility Testing Logic

Sources

An In-depth Technical Guide to the Synthesis of Methyl 2-Methyl-4-nitrobenzoate

<

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing methyl 2-methyl-4-nitrobenzoate from 2-methyl-4-nitrobenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, step-by-step experimental protocols, and critical safety considerations for the most prevalent and effective esterification methods. The guide emphasizes the causality behind experimental choices, ensuring a deep, applicable understanding of the synthetic process. Key methodologies, including the classic Fischer-Speier esterification and the highly efficient diazomethane reaction, are critically evaluated. Furthermore, this guide addresses alternative methylation agents, offering a broader perspective on available synthetic strategies.

Introduction: The Significance of this compound

This compound is a key chemical intermediate in the pharmaceutical and fine chemical industries. Its structural motifs are found in a variety of biologically active molecules, making its efficient and scalable synthesis a topic of considerable interest. The ester functional group, coupled with the nitro and methyl substituents on the aromatic ring, provides a versatile platform for further chemical modifications. This guide focuses on the direct conversion of 2-methyl-4-nitrobenzoic acid to its corresponding methyl ester, a fundamental transformation in organic synthesis.

Comparative Analysis of Synthetic Methodologies

The esterification of a carboxylic acid is a cornerstone reaction in organic chemistry. Several methods exist for the synthesis of this compound from 2-methyl-4-nitrobenzoic acid, each with its own set of advantages and limitations. The choice of method often depends on factors such as scale, desired purity, available reagents, and safety infrastructure. This guide will focus on two primary, well-established methods: Fischer-Speier Esterification and reaction with diazomethane, while also touching upon other relevant techniques.

| Method | Primary Reagents | Typical Yield | Key Advantages | Key Disadvantages |

| Fischer-Speier Esterification | Methanol, Strong Acid Catalyst (e.g., H₂SO₄) | 65-95% | Cost-effective, scalable, uses common reagents. | Reversible reaction, may require removal of water, can be slow. |

| Diazomethane | Diazomethane (CH₂N₂) | >95% | High yield, fast reaction, mild conditions. | Highly toxic, explosive, and carcinogenic reagent; requires specialized handling. |

| Thionyl Chloride & Methanol | Thionyl Chloride (SOCl₂), Methanol | High | Forms a reactive acid chloride intermediate, drives the reaction to completion. | Thionyl chloride is corrosive and toxic, generates HCl gas. |

| Alkyl Halides (e.g., MeI) & Base | Methyl Iodide (MeI), Base (e.g., DBU) | Variable | Avoids strongly acidic conditions. | Methyl iodide is a toxic alkylating agent, potential for side reactions. |

In-Depth Protocol and Mechanistic Discussion: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[1][2] It is an equilibrium-controlled process, and strategies to drive the reaction towards the product are essential for achieving high yields.[3]

Underlying Chemical Principles

The mechanism of Fischer esterification involves a series of reversible protonation and nucleophilic attack steps.[4][5] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[1] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[6] Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[5]

Detailed Experimental Protocol

Materials:

-

2-methyl-4-nitrobenzoic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, and standard laboratory glassware.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-4-nitrobenzoic acid in a large excess of anhydrous methanol (typically serving as both reactant and solvent).[7]

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. This step is exothermic and should be performed with caution.[7][8]

-

Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle.[7] The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed (usually 4-6 hours).

-

Workup - Quenching and Extraction: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with ethyl acetate.[8]

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.[8]

-

Purification: Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.[9]

Workflow Diagram: Fischer Esterification

Caption: Experimental workflow for Fischer Esterification.

In-Depth Protocol and Mechanistic Discussion: Esterification with Diazomethane

Diazomethane (CH₂N₂) is a highly effective methylating agent for carboxylic acids, providing excellent yields under mild conditions.[10][11] However, it is an extremely toxic, explosive, and carcinogenic gas, necessitating stringent safety protocols and specialized equipment.[12][13]

Underlying Chemical Principles

The reaction proceeds through a simple acid-base reaction followed by an Sₙ2 displacement. The carboxylic acid protonates the diazomethane to form a carboxylate anion and a methyldiazonium cation.[14][15] The highly unstable methyldiazonium ion has an excellent leaving group (N₂ gas), and the carboxylate anion acts as a nucleophile, attacking the methyl group to form the methyl ester and liberate nitrogen gas.[10][11]

Detailed Experimental Protocol

WARNING: Diazomethane is extremely hazardous. This procedure should only be performed by trained personnel in a designated fume hood with a blast shield and appropriate personal protective equipment. [12][16]

Materials:

-

2-methyl-4-nitrobenzoic acid

-

Ethereal solution of diazomethane (prepared in situ)

-

Diethyl ether

-

Flame-polished glassware

Procedure:

-

Preparation of Diazomethane: Prepare an ethereal solution of diazomethane from a suitable precursor (e.g., N-methyl-N-nitrosourea or N-methyl-N-nitroso-p-toluenesulfonamide) immediately before use.[10]

-

Reaction: Dissolve the 2-methyl-4-nitrobenzoic acid in diethyl ether in a flask with flame-polished joints.[11] Slowly add the ethereal diazomethane solution with stirring at room temperature or below. The reaction is typically rapid, and the disappearance of the yellow color of diazomethane and cessation of nitrogen gas evolution indicate completion.

-

Workup: Carefully quench any excess diazomethane by the slow addition of a few drops of acetic acid. The solvent can then be removed under reduced pressure (behind a blast shield) to yield the methyl ester, often in near-quantitative yield and high purity.[17]

Workflow Diagram: Diazomethane Esterification

Caption: Experimental workflow for Diazomethane Esterification.

Alternative Methylating Agents

Due to the significant hazards associated with diazomethane, several alternative reagents have been developed.

-

Trimethylsilyldiazomethane (TMS-CHN₂): A safer, more stable alternative to diazomethane that reacts similarly with carboxylic acids to form methyl esters.[17][18]

-

Thionyl Chloride (SOCl₂) followed by Methanol: This two-step process involves the initial formation of the more reactive acid chloride, which then readily reacts with methanol to give the ester.[19][20]

-

Methyl Iodide (MeI) and a Base: In this Sₙ2 reaction, a base (such as DBU) deprotonates the carboxylic acid to form the carboxylate, which then displaces the iodide from methyl iodide.[21]

-

Dimethyl Sulfate ((CH₃)₂SO₄): A powerful and toxic methylating agent that can be used under basic conditions.[22]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are invaluable for confirming the structure of the product. Expected signals include those for the methyl ester, the aromatic protons, and the methyl group on the ring.[23]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the ester carbonyl group (C=O) stretch (around 1720-1740 cm⁻¹), and the nitro group (NO₂) stretches.[24]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful esterification.

-

Melting Point: A sharp melting point close to the literature value is indicative of high purity.

Safety and Handling

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals.

-

Strong Acids: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.[7]

-

Diazomethane: As previously stated, diazomethane is extremely hazardous and requires specialized handling procedures, including the use of a blast shield and flame-polished glassware to avoid explosions.[12][25][26] It is a potent carcinogen and respiratory irritant.[13]

-

Thionyl Chloride: Corrosive and toxic. Reacts with water to release HCl gas. Must be handled in a fume hood.[19]

-

Methyl Iodide and Dimethyl Sulfate: These are potent alkylating agents and are toxic and carcinogenic. Handle with care in a fume hood.

Conclusion

The synthesis of this compound from its corresponding carboxylic acid can be effectively achieved through several methods. The Fischer-Speier esterification represents a robust, scalable, and cost-effective approach, making it suitable for large-scale production. For high-yield, small-scale syntheses where the necessary safety infrastructure is in place, diazomethane offers an exceptionally efficient route. The choice of synthetic strategy should be guided by a careful consideration of the scale of the reaction, safety protocols, and the desired purity of the final product. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and execute these transformations successfully.

References

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link][1]

-

Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link][6]

-

JoVE. (2025, May 22). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Retrieved from [Link][10]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link][3]

-

Chemistry Steps. Fischer Esterification. Retrieved from [Link][4]

-

BYJU'S. Fischer esterification reaction. Retrieved from [Link][5]

-

Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link][14]

-

Master Organic Chemistry. (2025, June 22). Reactions Of Diazomethane (CH2N2) And Their Mechanisms. Retrieved from [Link][11]

-

University of Illinois Division of Research Safety. Diazomethane. Retrieved from [Link][12]

-

ResearchGate. (2007). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Retrieved from [Link][15]

-

New Jersey Department of Health. Diazomethane - HAZARD SUMMARY. Retrieved from [Link][13]

-

A "Little" Mass Spec and Sailing. Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Retrieved from [Link][17]

-

ResearchGate. Beyond diazomethane: Alternative approaches to analyzing non-esterified fatty acids. Retrieved from [Link][27]

-

University of Georgia Research. Diazomethane-334-88-3.docx. Retrieved from [Link][25]

-

National Library of Medicine. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Retrieved from [Link][28]

-

Taylor & Francis Online. (2008). DBU-CH3I, a Potential Substitute for CH2N2 in the Preparation of Methyl Esters and Methyl Aryl Ethers. Retrieved from [Link][21]

-

University of New Mexico Environmental Health & Safety. Diazomethane Standard Operating Procedure Template. Retrieved from [Link][16]

-

International Labour Organization. ICSC 1256 - DIAZOMETHANE. Retrieved from [Link][26]

-

ARKAT USA, Inc. A comparison of several modern alkylating agents. Retrieved from [Link][22]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link][2]

-

ResearchGate. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Retrieved from [Link][18]

-

Chegg. how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.?. Retrieved from [Link][24]

-

National Center for Biotechnology Information. (2010). Methyl 4-methylsulfonyl-2-nitrobenzoate. Retrieved from [Link][19]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link][8]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link][20]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. byjus.com [byjus.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. One moment, please... [operachem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. - Division of Research Safety | Illinois [drs.illinois.edu]

- 13. nj.gov [nj.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. ehs.unm.edu [ehs.unm.edu]

- 17. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 18. researchgate.net [researchgate.net]

- 19. Methyl 4-methylsulfonyl-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. tandfonline.com [tandfonline.com]

- 22. arkat-usa.org [arkat-usa.org]

- 23. This compound(62621-09-4) 1H NMR [m.chemicalbook.com]

- 24. homework.study.com [homework.study.com]

- 25. research.uga.edu [research.uga.edu]

- 26. ICSC 1256 - DIAZOMETHANE [chemicalsafety.ilo.org]

- 27. researchgate.net [researchgate.net]

- 28. Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Methyl 2-Methyl-4-nitrobenzoate: An Analysis of Starting Materials and Synthetic Strategies

Introduction

Methyl 2-methyl-4-nitrobenzoate is a pivotal intermediate in the synthesis of a range of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a nitro group and a methyl ester on a substituted benzene ring, makes it a versatile building block for more complex molecules.[1] Notably, it is a key component in the production of V2 receptor antagonists like tolvaptan, which is used in the management of hyponatremia and heart failure.[1][3] The efficiency and economic viability of synthesizing this compound are largely dependent on the chosen starting materials and the subsequent synthetic route. This guide provides an in-depth analysis of the primary synthetic pathways to this compound, with a focus on the selection of starting materials and the rationale behind the experimental methodologies.

Core Synthetic Strategy: A Two-Step Approach

The most prevalent and logical approach to the synthesis of this compound involves a two-step process. The initial and most critical step is the synthesis of the precursor, 2-Methyl-4-nitrobenzoic acid. The subsequent step is a classic Fischer esterification to yield the final product. The choice of starting material for the synthesis of 2-Methyl-4-nitrobenzoic acid is the determining factor for the overall efficiency, cost, and environmental impact of the synthesis.

Part 1: Synthesis of the Key Intermediate: 2-Methyl-4-nitrobenzoic Acid

The selection of the initial raw material is a critical decision in the synthesis of 2-Methyl-4-nitrobenzoic acid, influencing the number of steps, overall yield, and complexity of the process. This section explores the most common starting materials and their respective synthetic transformations.

Starting Material: 2-Methylbenzoic Acid (o-Toluic Acid)

A straightforward and common method for the synthesis of 2-Methyl-4-nitrobenzoic acid is the direct nitration of 2-methylbenzoic acid.[1] This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.

Reaction Causality: The methyl group is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. The directing effects of these two groups are additive, favoring the substitution at the position para to the methyl group and meta to the carboxylic acid group, which is the 4-position. A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

Experimental Protocol: Nitration of 2-Methylbenzoic Acid

-

In a flask equipped with a stirrer and a cooling bath, cautiously add 2-methylbenzoic acid to a pre-cooled mixture of concentrated sulfuric acid.

-

Maintain the temperature between 0-10°C while slowly adding a chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

-

After the addition is complete, allow the reaction to stir for a designated period while monitoring the temperature.

-

Upon completion, the reaction mixture is poured over crushed ice, leading to the precipitation of the crude 2-methyl-4-nitrobenzoic acid.

-

The precipitate is then filtered, washed with cold water to remove residual acid, and can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.

Advantages and Disadvantages:

| Advantages | Disadvantages |

| Readily available starting material | Potential for the formation of isomeric byproducts |

| Relatively simple, one-step reaction | Use of corrosive and hazardous concentrated acids |

| Good yields can be achieved with proper control | Exothermic reaction requiring careful temperature control |

Starting Material: 4-Nitro-o-xylene

The selective oxidation of one of the two methyl groups of 4-nitro-o-xylene presents another viable route to 2-Methyl-4-nitrobenzoic acid.[1][3]

Reaction Causality: The selective oxidation of one methyl group in the presence of another can be challenging. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring and makes the methyl groups more resistant to oxidation compared to those on an activated ring.[3] However, under controlled conditions with specific oxidizing agents, one methyl group can be preferentially oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate, nitric acid, or sodium hypochlorite.[1][4] The use of phase transfer catalysts and radical initiators can enhance the reaction rate and yield.[3][5]

Experimental Protocol: Oxidation of 4-Nitro-o-xylene with Dilute Nitric Acid [3]

-

To a reactor, add 4-nitro-o-xylene, a radical initiator (e.g., N-hydroxyphthalimide), and a phase transfer catalyst (e.g., benzyl triethylammonium chloride).[3]

-

Add dilute nitric acid to the mixture.[3]

-

Heat the reaction mixture with magnetic stirring to the desired temperature (e.g., 100°C).[3]

-

Monitor the reaction progress using an appropriate technique like TLC.[3]

-

After the reaction is complete, cool the mixture and perform an extractive workup with a suitable organic solvent.[3][5]

-

The organic phases are combined, dried, and the solvent is evaporated to yield the crude product, which can be purified by recrystallization.[5]

Advantages and Disadvantages:

| Advantages | Disadvantages |

| Utilizes a relatively inexpensive starting material | Risk of over-oxidation to form 4-nitrophthalic acid[4][5] |

| Milder and more environmentally friendly oxidants like dilute nitric acid can be used[3] | Potential for the formation of isomeric byproducts like 2-methyl-5-nitrobenzoic acid[4] |

| High yields can be achieved with the use of catalysts[3] | Requires careful control of reaction conditions for selectivity |

Starting Material: Toluene

A multi-step synthesis starting from the readily available and inexpensive toluene is also a feasible, albeit longer, route.[4] This pathway involves a series of reactions to introduce the necessary functional groups.

Synthetic Pathway from Toluene:

A multi-step synthesis of 2-Methyl-4-nitrobenzoic Acid from Toluene.

Reaction Causality: This route involves several fundamental organic reactions:

-

Nitration of Toluene: The methyl group directs the incoming nitro group to the ortho and para positions. The isomers need to be separated.

-

Reduction of the Nitro Group: The nitro group of o-nitrotoluene is reduced to an amino group.

-

Protection of the Amino Group: The amino group is protected, often by acetylation, to prevent its oxidation in the subsequent step.

-

Oxidation of the Methyl Group: The methyl group is oxidized to a carboxylic acid.

-

Deprotection (if necessary): The protecting group is removed to yield the final product.

A patent describes a method starting from toluene, followed by nitration, reduction, and then a two-step oxidation process to achieve a high yield and purity.[4]

Advantages and Disadvantages:

| Advantages | Disadvantages |

| Very low-cost starting material | Long and multi-step synthesis |

| High yields and purity have been reported for specific patented processes[4] | Involves multiple reagents and purification steps |

| Generates more waste compared to shorter routes |

Part 2: Esterification of 2-Methyl-4-nitrobenzoic Acid

Once 2-Methyl-4-nitrobenzoic acid has been synthesized, the final step is its conversion to the methyl ester, this compound. The most common method for this transformation is the Fischer-Speier esterification.

Reaction Causality: Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[6] In this case, 2-Methyl-4-nitrobenzoic acid is reacted with an excess of methanol, which serves as both the reactant and the solvent. A strong acid, typically sulfuric acid, is used as a catalyst.[6] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The reaction is an equilibrium process, and using a large excess of methanol helps to drive the equilibrium towards the formation of the ester.[6]

Experimental Protocol: Fischer Esterification [6][7]

-

Dissolve 2-methyl-4-nitrobenzoic acid in anhydrous methanol in a round-bottom flask.[6][7]

-

Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while cooling in an ice bath.[6]

-

Attach a reflux condenser and heat the mixture to reflux for several hours.[6][7]

-

Monitor the reaction's progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol by rotary evaporation.[7]

-

The residue is then dissolved in a suitable organic solvent, such as ether, and washed with water and a weak base (e.g., 1N NaOH solution) to remove any unreacted carboxylic acid and the acid catalyst.[7]

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield this compound.[7] The product can be further purified by recrystallization if necessary.

Alternative Esterification Reagents: Thionyl chloride (SOCl₂) in methanol can also be used for the esterification.[7] This method proceeds via the formation of an acyl chloride intermediate, which is highly reactive towards methanol.

Workflow for the Synthesis of this compound:

General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process with several viable routes, primarily distinguished by the choice of the initial starting material for the key intermediate, 2-Methyl-4-nitrobenzoic acid. For laboratory-scale synthesis where starting material cost is less of a concern, the nitration of 2-methylbenzoic acid offers a direct and efficient pathway. For industrial-scale production, where cost and environmental factors are paramount, the oxidation of 4-nitro-o-xylene or a multi-step synthesis from toluene may be more advantageous. The final esterification step is a robust and high-yielding Fischer esterification. The selection of the optimal synthetic strategy will ultimately depend on a careful consideration of factors such as the cost and availability of starting materials, desired scale of production, and environmental and safety regulations.

References

- Exploring the Versatility of 2-Methyl-4-nitrobenzoic Acid: Applications and Synthesis. (2025).

- 2-Methyl-4-nitrobenzoic acid synthesis - ChemicalBook. (n.d.).

- Methyl 4-Nitro-2-Methylbenzoate - ChemBK. (2024).

- CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents. (2016).

- CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents. (2013).

- Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (n.d.).

- Synthesis method of 2-methyl-4-nitrobenzoic acid | Semantic Scholar. (2013).

- 2-Methyl-4-nitro-benzoic acid methyl ester - Chem-Impex. (n.d.).

- This compound | 62621-09-4 - ChemicalBook. (n.d.).

- Application Note: Fischer Esterification for the Synthesis of Methyl 4,5-dimethyl-2-nitrobenzoate - Benchchem. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 5. 2-Methyl-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | 62621-09-4 [chemicalbook.com]

A Technical Guide to Methyl 2-Methyl-4-nitrobenzoate: Synthesis, Properties, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-Methyl-4-nitrobenzoate, a key chemical intermediate. It details the compound's nomenclature, physicochemical properties, a validated synthesis protocol with mechanistic insights, its critical applications in pharmaceutical development, and essential safety and handling procedures.

Compound Identification and Structure

The formal IUPAC name for the compound is This compound .[1] It is systematically identified by the CAS Number 62621-09-4.[1][2] This compound is a substituted aromatic ester, featuring a methyl ester group, a methyl group at position 2, and a nitro group at position 4 of the benzene ring. These functional groups dictate its reactivity and utility as a building block in organic synthesis.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Methyl-4-nitro-benzoic acid methyl ester, Methyl 4-Nitro-o-toluate[1]

Physicochemical and Spectroscopic Properties

This compound is typically a pale yellow or off-white powder.[2] Its physical and chemical characteristics are crucial for its handling, reaction setup, and purification.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 195.17 g/mol | [1][2] |

| Appearance | Pale yellow or off-white powder | [2] |

| Melting Point | 74 - 78 °C | [2] |

| Solubility | Soluble in ethanol, ether, chloroform; insoluble in water. | [3] |

For structural confirmation, ¹H NMR spectroscopy is a primary analytical method. The expected proton NMR data in CDCl₃ would show distinct signals for the aromatic protons, the methyl ester protons, and the protons of the methyl group on the ring. A reported ¹H NMR spectrum shows signals at approximately δ: 7.95 (m, 3H, Ar-H), 3.86 (s, 3H, OCH₃), and 2.59 (s, 3H, Ar-CH₃).[4]

Synthesis Protocol: Fischer Esterification of 2-Methyl-4-nitrobenzoic Acid

A reliable and common method for preparing this compound is the Fischer esterification of its parent carboxylic acid, 2-Methyl-4-nitrobenzoic acid, using methanol in the presence of an acid catalyst.

Mechanistic Insight

The Fischer esterification is a reversible, acid-catalyzed reaction. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄ or SOCl₂). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl oxygen of methanol. The subsequent tetrahedral intermediate undergoes proton transfer and elimination of a water molecule to form the final ester product. To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is typically used, in accordance with Le Châtelier's principle.

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.

Caption: Synthesis Workflow for this compound.

Detailed Step-by-Step Protocol

This protocol is based on established procedures for Fischer esterification.[4]

-

Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methyl-4-nitrobenzoic acid (e.g., 16.5 mmol, 1 equivalent).

-

Reaction Setup: Add a significant excess of methanol to the flask to act as both reactant and solvent.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of thionyl chloride (SOCl₂) or concentrated sulfuric acid dropwise to the stirring methanolic solution. Causality: The acid catalyst is essential to protonate the carboxylic acid, thereby activating it for nucleophilic attack by methanol.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 70°C) and maintain this temperature with continuous stirring for 12-18 hours.[4] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Initial Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Extraction: Dilute the residue with a suitable organic solvent like diethyl ether.[4] Transfer the solution to a separatory funnel and wash sequentially with water and a weak base such as 1N NaOH solution or saturated sodium bicarbonate solution.[4] Causality: The basic wash neutralizes any remaining acid catalyst and removes any unreacted carboxylic acid starting material as its water-soluble salt.

-

Drying and Isolation: Dry the separated organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.[4]

-

Purification and Validation: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity. The identity and purity of the final product should be confirmed by analytical methods such as HPLC, melting point determination, and ¹H NMR spectroscopy. This validation is a critical step in a self-validating protocol.

Applications in Pharmaceutical and Chemical Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, primarily due to its functional group arrangement.[2]

-

Pharmaceutical Intermediate: The compound serves as a key building block in the synthesis of various pharmaceuticals.[2] The nitro group is particularly important as it can be readily reduced to an amine (2-methyl-4-aminobenzoate). This amino derivative is a precursor for a wide range of heterocyclic structures used in drug discovery.[5] For instance, the parent acid, 2-methyl-4-nitrobenzoic acid, is a crucial intermediate for the aquaretic drug Tolvaptan and has been used in the synthesis of Raf kinase inhibitors for cancer research.[6][7]

-

Organic Synthesis: In a broader context, it is used to create complex molecules and explore new chemical pathways.[2] The nitro-substituted aromatic ring is activated for certain reactions and provides a handle for further functionalization.

-

Agrochemicals and Materials: The compound also finds use in the synthesis of agrochemicals like herbicides and pesticides and can act as a modifier in polymer chemistry.[2]

Safety, Handling, and Storage